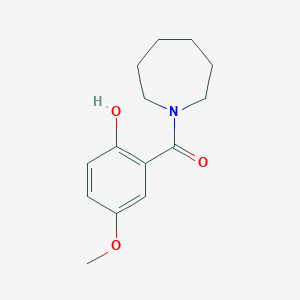
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone, also known as AHMM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is believed to exert its inhibitory effects on acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which can enhance cholinergic neurotransmission and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone can improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. It has also been reported to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has several advantages as a research tool, including its high potency, selectivity, and relatively low toxicity. However, its limited solubility in water and other common solvents can make it difficult to work with in lab experiments.
Orientations Futures
There are several potential future directions for research on Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase based on the structure of Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. Another area of research is the investigation of the neuroprotective effects of Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems that can overcome the solubility issues of Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone may facilitate its use in clinical settings.
Méthodes De Synthèse
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone can be synthesized through a multi-step process starting with the reaction of 2-hydroxy-5-methoxybenzaldehyde with 1-aminocycloheptane in the presence of acetic acid. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final product, Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone.
Applications De Recherche Scientifique
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been shown to have potential as a research tool in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been reported to exhibit inhibitory effects on acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This makes Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone a promising candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-11-6-7-13(16)12(10-11)14(17)15-8-4-2-3-5-9-15/h6-7,10,16H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLMKTPSMPDGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)

![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)

![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)
![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)


![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)


![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)